molecular formula C18H19N5O2 B2630693 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide CAS No. 1001797-93-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B2630693
CAS No.: 1001797-93-8
M. Wt: 337.383
InChI Key: RKBCMUDQBCNGHX-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, along with a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the pyrimidine and phenylacetamide groups . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is unique due to its specific combination of pyrazole, pyrimidine, and phenylacetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-10-17(25)22(11-16(24)20-15-7-5-4-6-8-15)18(19-12)23-14(3)9-13(2)21-23/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCMUDQBCNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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